Propyl 5-bromothiophene-3-carboxylate

Overview

Description

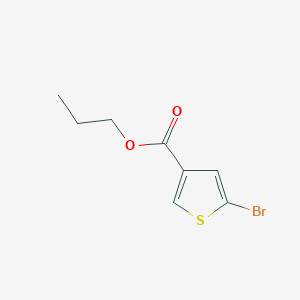

Propyl 5-bromothiophene-3-carboxylate is a brominated thiophene derivative featuring a propyl ester group at the 3-position and a bromine substituent at the 5-position of the heteroaromatic ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing bromine atom, which enhances electrophilic substitution reactivity, and the ester group, which contributes to solubility and reactivity in cross-coupling reactions.

Preparation Methods

Bromination Methods

Bromination of Thiophene or Thiophene-3-carboxylic Acid

Selective bromination is crucial to obtain the 5-bromo substitution without affecting other positions on the thiophene ring. A common approach is the bromination of thiophene derivatives using bromine (Br2) or brominating agents under controlled conditions.

Example procedure: Thiophene is reacted with an excess of bromine (3 equivalents) in chloroform at low temperature (0 °C to room temperature) over extended periods (up to 48 hours) to yield 2,3,5-tribromothiophene as an intermediate, which can be further processed to selectively obtain 5-bromothiophene derivatives through lithium/bromine exchange reactions.

Regioselectivity: Achieved by careful control of reaction temperature and stoichiometry, often followed by lithiation and quenching with electrophiles such as DMF to introduce functional groups at desired positions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of thiophene | Br2 (3 equiv.), CHCl3, 0 °C → RT, 48 h | 75 | Produces 2,3,5-tribromothiophene |

| Lithium/bromine exchange and DMF quenching | n-BuLi, −78 °C, THF, then DMF | 78 | Produces 3,5-dibromo-2-thiophenecarboxaldehyde |

| Reduction to thiophenemethanol | NaBH4, MeOH, RT | 78 | Intermediate for further functionalization |

Bromination of Thiophene-3-carboxylic Acid

Direct bromination of thiophene-3-carboxylic acid at the 5-position can be performed with bromine or N-bromosuccinimide (NBS) under acidic or neutral conditions to yield 5-bromothiophene-3-carboxylic acid, which is the key precursor for esterification.

Esterification Methods

Direct Esterification of 5-Bromothiophene-3-carboxylic Acid with Propanol

The most straightforward method involves reacting 5-bromothiophene-3-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

Typical conditions: 5-bromothiophene-3-carboxylic acid, propanol, catalytic H2SO4, reflux, several hours.

Outcome: Propyl 5-bromothiophene-3-carboxylate is obtained after workup and purification.

Coupling Agent-Mediated Esterification

Alternatively, esterification can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method is milder and often preferred for sensitive substrates.

Procedure: 5-bromothiophene-3-carboxylic acid, propanol, EDCI, DMAP, dichloromethane (DCM), room temperature, several hours.

Advantages: Higher yields, fewer side reactions, and milder conditions.

| Esterification Method | Reagents & Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|

| Acid-catalyzed esterification | 5-bromothiophene-3-carboxylic acid, propanol, H2SO4, reflux | Simple, scalable | 70–85 |

| Coupling agent-mediated | EDCI, DMAP, DCM, room temperature | Mild, high selectivity | 80–90 |

Industrial Preparation Considerations

In industrial settings, large-scale production favors acid-catalyzed esterification due to cost-effectiveness and simplicity. Catalysts such as sulfuric acid or hydrochloric acid are used under controlled temperature and pressure to optimize yield and purity. Continuous removal of water by azeotropic distillation or molecular sieves enhances ester formation.

Research Findings and Reaction Monitoring

Reaction monitoring: Thin-layer chromatography (TLC) combined with mass spectrometry (MS) is commonly used to monitor reaction progress during both bromination and esterification steps.

Purification: Products are typically purified by column chromatography on silica gel or by recrystallization depending on scale and purity requirements.

Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), melting point determination, and elemental analysis confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions: Propyl 5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of 5-bromothiophene-3-carboxylic acid or other reduced derivatives.

Substitution: Substitution reactions at the bromine position can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-dicarboxylic acid.

Reduction Products: 5-bromothiophene-3-carboxylic acid, 5-bromothiophene-3-hydroxymethyl.

Substitution Products: 5-iodothiophene-3-carboxylate, 5-fluorothiophene-3-carboxylate.

Scientific Research Applications

Organic Synthesis

Propyl 5-bromothiophene-3-carboxylate serves as a critical intermediate in the synthesis of more complex organic molecules. It is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound has been employed to develop bioactive molecules. Its derivatives have shown potential in studies related to cancer treatment and other therapeutic areas. For instance, compounds derived from this compound have been investigated for their anticancer properties by targeting specific enzymes involved in tumor growth .

Material Science

The compound's unique properties make it applicable in the development of novel materials. Its derivatives can be used to create conductive polymers and other advanced materials that have applications in electronics and nanotechnology. The ability to modify its structure allows researchers to tailor materials for specific functionalities.

Case Studies

Mechanism of Action

The mechanism by which propyl 5-bromothiophene-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The following analysis draws parallels between Propyl 5-bromothiophene-3-carboxylate and compounds with shared functional groups or synthesis pathways, as inferred from the provided evidence.

Physicochemical Properties

- Bromine vs. Methoxy/Hydroxyl Groups : Bromine in this compound increases ring electrophilicity compared to methoxy or hydroxyl groups in guaiacol derivatives, favoring Suzuki-Miyaura couplings.

- Ester Stability : Propyl esters in showed moderate purity, suggesting sensitivity to side reactions during synthesis. Bromothiophene esters may face similar challenges.

Biological Activity

Propyl 5-bromothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by esterification. The general synthetic route can be summarized as follows:

- Bromination : Thiophene-3-carboxylic acid is brominated at the 5-position using bromine or a brominating agent.

- Esterification : The resultant 5-bromothiophene-3-carboxylic acid is then reacted with propanol in the presence of a coupling agent (e.g., DCC) to yield this compound.

Antitumor Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that certain thiophene derivatives can inhibit the Akt signaling pathway, which plays a crucial role in cell survival and growth:

- Inhibition of Akt Pathway : By disrupting the phosphatidylinositol 3-kinase (PI3K) pathway, these compounds can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : In vitro tests have reported MIC values indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of thiophene derivatives, this compound was tested against ovarian cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with significant reductions in viable cell counts at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

| Concentration (µM) | Viable Cell Count (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 10 |

| 25 | 50 | 30 |

| 50 | 20 | 60 |

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with an MIC value of approximately 32 µg/mL for S. aureus and higher values for E. coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Propyl 5-bromothiophene-3-carboxylate?

- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of a thiophene precursor at the 5-position, and (2) esterification of the carboxylic acid group at the 3-position with propyl alcohol. For example, bromination of thiophene-3-carboxylic acid derivatives using brominating agents like NBS (N-bromosuccinimide) under controlled conditions yields 5-bromothiophene-3-carboxylic acid. Subsequent esterification with propyl alcohol via acid catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) forms the target ester .

- Safety Note : Handle brominating agents and strong acids in a fume hood with appropriate PPE.

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, ester at C3).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₉BrO₂S).

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths, angles, and ring puckering (see for puckering coordinate analysis). SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer : While direct toxicity data for this compound are limited (see ), structural analogs (e.g., brominated thiophenes) may pose mutagenic risks. Follow protocols for handling halogenated compounds:

- Use glove boxes or fume hoods.

- Avoid inhalation/contact; employ nitrile gloves and lab coats.

- Store in dark, airtight containers to prevent degradation.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A Box-Behnken or central composite design (CCD) can systematically vary factors like reaction temperature, catalyst loading, and solvent ratio. For example:

- Independent Variables : Bromination time, esterification reagent equivalents.

- Dependent Variables : Yield, purity (HPLC), byproduct formation.

- Statistical Analysis : ANOVA identifies significant factors (p < 0.05). Design-Expert® software () enables response surface modeling to predict optimal conditions .

Q. What role does ring puckering play in the reactivity of this compound?

- Methodological Answer : The thiophene ring’s non-planarity (quantified via Cremer-Pople puckering parameters; ) influences electronic properties and regioselectivity. For instance:

- Conformational Analysis : DFT calculations (B3LYP/6-31G*) model puckering amplitudes (q) and phase angles (φ).

- Reactivity Implications : Puckered rings may stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) by altering orbital overlap .

Q. How is this compound utilized in drug discovery pipelines?

- Methodological Answer : As a building block for bioactive molecules:

- Medicinal Chemistry : Coupling with boronic acids via Pd-catalyzed reactions forms biaryl motifs for kinase inhibitors.

- Structure-Activity Relationship (SAR) : Modifying the propyl ester chain (e.g., replacing with methyl or tert-butyl) alters lipophilicity and bioavailability.

- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities to target proteins (e.g., COX-2) .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Methodological Answer : Challenges include:

- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement ( ).

- Disorder in Ester Groups : Apply restraints (e.g., DELU, SIMU) to stabilize refinement.

- Validation : Check using checkCIF/PLATON to flag outliers in bond lengths/angles .

Q. Data Contradictions & Research Gaps

Q. How can conflicting data on bromothiophene derivatives’ mutagenicity be addressed?

- Methodological Answer : While reports mutagenic enhancement in analogs (e.g., Propyl Gallate), no direct data exist for this compound. Mitigation strategies:

- Ames Test : Assess mutagenicity in TA98/TA100 strains ± metabolic activation (S9 mix).

- Comparative Analysis : Cross-reference with structurally similar bromothiophenes in ToxCast/Tox21 databases .

Properties

IUPAC Name |

propyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYNZVWMKOAUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.